molecular formula C15H16N2O3 B13717957 Methyl 6-Morpholinoquinoline-3-carboxylate

Methyl 6-Morpholinoquinoline-3-carboxylate

Cat. No.: B13717957
M. Wt: 272.30 g/mol
InChI Key: GTNGICWIHRNHQX-UHFFFAOYSA-N
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Description

Methyl 6-Morpholinoquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a morpholine ring attached to the quinoline core, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Morpholinoquinoline-3-carboxylate typically involves the reaction of 6-chloroquinoline-3-carboxylic acid with morpholine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Morpholinoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-Morpholinoquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-Morpholinoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction is facilitated by the quinoline core, which can engage in π-π stacking and hydrogen bonding with target molecules. The morpholine ring enhances the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

    Quinoline-3-carboxylate derivatives: These compounds share the quinoline core but differ in the substituents attached to the carboxylate group.

    Morpholine-containing heterocycles: Compounds with a morpholine ring attached to different heterocyclic cores.

Uniqueness: Methyl 6-Morpholinoquinoline-3-carboxylate is unique due to the combination of the quinoline core and the morpholine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 6-morpholin-4-ylquinoline-3-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-19-15(18)12-8-11-9-13(2-3-14(11)16-10-12)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3

InChI Key

GTNGICWIHRNHQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=CC(=CC2=C1)N3CCOCC3

Origin of Product

United States

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